molecular formula C13H23NO5S B594829 Tert-butyl 3-(2-(methylsulfonyl)acetyl)piperidine-1-carboxylate CAS No. 1232432-67-5

Tert-butyl 3-(2-(methylsulfonyl)acetyl)piperidine-1-carboxylate

Cat. No.: B594829
CAS No.: 1232432-67-5
M. Wt: 305.389
InChI Key: QWPLMQDSSZGEIH-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-(methylsulfonyl)acetyl)piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by its piperidine ring, which is substituted with a tert-butyl ester group at the nitrogen atom and a 3-(2-(methylsulfonyl)acetyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-(methylsulfonyl)acetyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is introduced via esterification, often using tert-butyl chloroformate in the presence of a base like triethylamine.

    Attachment of the Methylsulfonylacetyl Group: This step involves the acylation of the piperidine ring with a methylsulfonylacetyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, potentially converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group or the sulfonyl group, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-(2-(methylsulfonyl)acetyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. Its structural features make it a valuable tool for probing the activity of enzymes and receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable building block for various applications.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-(methylsulfonyl)acetyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and the ester group can participate in binding interactions, while the methylsulfonylacetyl group may modulate the compound’s reactivity and specificity. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate: Similar in structure but with a bromoethyl group instead of the methylsulfonylacetyl group.

    Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: Contains a boron-containing moiety instead of the methylsulfonylacetyl group.

Uniqueness

Tert-butyl 3-(2-(methylsulfonyl)acetyl)piperidine-1-carboxylate is unique due to the presence of the methylsulfonylacetyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 3-(2-methylsulfonylacetyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5S/c1-13(2,3)19-12(16)14-7-5-6-10(8-14)11(15)9-20(4,17)18/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWPLMQDSSZGEIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704629
Record name tert-Butyl 3-[(methanesulfonyl)acetyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232432-67-5
Record name tert-Butyl 3-[(methanesulfonyl)acetyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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